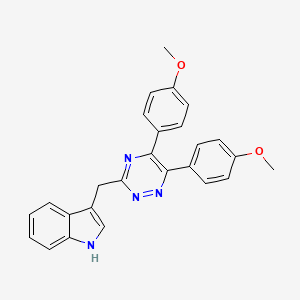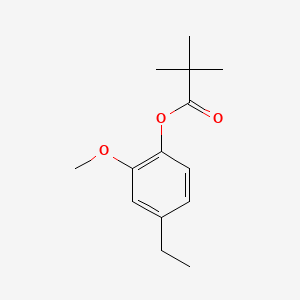
CHD1Li 6.11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHD1Li 6.11 is a potent inhibitor of the oncogenic chromodomain helicase DNA binding protein 1 like (CHD1L). It acts on the catalytic CHD1L recombinant protein with an IC50 value of 3.3 micromolar. This compound is an orally active antitumor agent that significantly reduces the tumor volume of colorectal cancer xenografts generated from isolated quasi-mesenchymal cells, which possess enhanced tumorigenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHD1Li 6.11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The process includes large-scale synthesis, purification, and quality control to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
CHD1Li 6.11 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
CHD1Li 6.11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CHD1L and its effects on DNA binding and chromatin remodeling.
Biology: Employed in research to understand the role of CHD1L in cellular processes such as DNA repair, transcriptional regulation, and cell differentiation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly colorectal cancer, due to its antitumor properties.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CHD1L .
Mechanism of Action
CHD1Li 6.11 exerts its effects by inhibiting the catalytic activity of CHD1L. This inhibition disrupts the normal function of CHD1L in chromatin remodeling, DNA repair, and transcriptional regulation. The compound binds to the catalytic domain of CHD1L, preventing it from interacting with DNA and other molecular targets. This leads to the suppression of tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pidnarulex (CX-5461): Another inhibitor of DNA binding proteins with antitumor properties.
Sofosbuvir: A nucleotide analog used as an antiviral agent.
Favipiravir (T-705): An antiviral compound that inhibits RNA polymerase.
Uniqueness
CHD1Li 6.11 is unique due to its specific inhibition of CHD1L, a protein involved in chromatin remodeling and DNA repair. Unlike other similar compounds, this compound has shown significant efficacy in reducing tumor volume in colorectal cancer models, making it a promising candidate for further development as an antitumor agent .
Properties
Molecular Formula |
C21H22BrN5OS |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C21H22BrN5OS/c1-14-10-19(26-21(23-14)27-8-2-3-9-27)24-16-4-6-17(7-5-16)25-20(28)12-18-11-15(22)13-29-18/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,25,28)(H,23,24,26) |
InChI Key |
ACDZBXZERLBYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC(=CS4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one](/img/structure/B10829432.png)
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)



![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)

![1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one](/img/structure/B10829481.png)

